molecular formula C25H23FN4O2 B2884460 3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one CAS No. 1797875-45-6

3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one

Número de catálogo: B2884460
Número CAS: 1797875-45-6
Peso molecular: 430.483
Clave InChI: BGQCTMCLUGZAHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a useful research compound. Its molecular formula is C25H23FN4O2 and its molecular weight is 430.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one (referred to as Compound A) is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of Compound A, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure

Compound A features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the 4-fluorophenoxy group is significant for enhancing the compound's interactions at the molecular level.

Anticancer Properties

Recent studies have demonstrated that Compound A exhibits significant anticancer activity across various cancer cell lines. In vitro assays showed that it inhibits cell proliferation and induces apoptosis in cancer cells.

  • Growth Inhibition : In a study involving 56 different cancer cell lines, Compound A achieved an average growth inhibition (GI%) of approximately 43.9% . This was attributed to its ability to interfere with critical cellular pathways involved in cancer progression .
  • IC50 Values : The compound displayed notable potency with IC50 values against specific targets such as CDK2 and TRKA being 0.22 µM and 0.89 µM , respectively. These values indicate a strong inhibitory effect on these kinases, which are often overexpressed in tumors .

The mechanism through which Compound A exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : Treatment with Compound A resulted in significant cell cycle arrest at the G0/G1 phase, with treated populations increasing to 84.36% , compared to 57.08% in control groups. This suggests that Compound A effectively halts cell cycle progression, preventing further proliferation of cancer cells .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
  • Enzymatic Inhibition : Compound A acts as a dual inhibitor of CDK2 and TRKA kinases, disrupting their activity and contributing to the anticancer effects observed in various assays .

Case Studies

Several case studies have highlighted the efficacy of Compound A in preclinical settings:

  • Renal Carcinoma Study : In vitro studies using the renal carcinoma cell line RFX 393 revealed that Compound A exhibited greater cytotoxicity compared to reference compounds like staurosporine, with IC50 values indicating effective inhibition of cell growth .
  • Comparative Analysis : When compared to other pyrazolo[1,5-a]pyrimidine derivatives, Compound A demonstrated superior activity against CDK2 and TRKA, suggesting its potential as a lead compound for drug development in oncology .

Data Tables

Biological ActivityMeasurementResult
Growth InhibitionGI%43.9%
CDK2 InhibitionIC50 (µM)0.22
TRKA InhibitionIC50 (µM)0.89
Cell Cycle ArrestG0/G1 Phase84.36%

Propiedades

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2/c1-17-13-24-27-15-19-16-29(12-11-23(19)30(24)28-17)25(31)10-5-18-3-2-4-22(14-18)32-21-8-6-20(26)7-9-21/h2-4,6-9,13-15H,5,10-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQCTMCLUGZAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.